

# Foundational Studies on the Antiviral Effects of UMM-766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UMM-766  |           |
| Cat. No.:            | B8545543 | Get Quote |

This technical guide provides an in-depth overview of the foundational research on **UMM-766**, a novel nucleoside analog with significant antiviral properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's efficacy, mechanism of action, and the experimental protocols used in its initial characterization.

#### Introduction

**UMM-766**, chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine, is a promising antiviral candidate identified through a high-throughput screening of over 12,000 compounds from the Merck proprietary sample collection.[1] It has demonstrated potent, broad-spectrum activity against several members of the Orthopoxvirus genus, which includes viruses of significant public health concern like the Mpox virus and the variola virus (the causative agent of smallpox).[2][3][4] This document summarizes the pivotal in vitro and in vivo studies that form the basis of our current understanding of **UMM-766**'s antiviral effects.

#### **Mechanism of Action**

The precise mechanism of action of **UMM-766** against orthopoxviruses is the subject of ongoing investigation. However, its structural class as a nucleoside analog provides strong indications of its function. Prior research on this compound showed it could decrease the replication of Hepatitis C virus (HCV) RNA by acting as a chain terminator for the NS5B RNA-dependent RNA polymerase.[1][5] It is hypothesized that **UMM-766** acts similarly against orthopoxviruses, likely by inhibiting the viral DNA-dependent RNA polymerase (DdRp), thereby



disrupting the transcription of viral genes and halting replication.[5] The development of countermeasures with distinct mechanisms of action is critical to prevent the emergence of drug-resistant viral strains.[1]





Click to download full resolution via product page

Figure 1: Proposed mechanism of action for UMM-766 against orthopoxviruses.

### **In Vitro Efficacy**

**UMM-766** was evaluated for its antiviral activity against multiple orthopoxviruses in different cell lines. The compound exhibited potent inhibition of viral replication, as summarized by the 50% effective concentration (EC50) values.

Table 1: In Vitro Antiviral Activity of UMM-766

| Virus                     | Cell Line | EC50 (μM) | Selective Index (SI) |  |
|---------------------------|-----------|-----------|----------------------|--|
| Vaccinia Virus<br>(VACV)  | RAW264.7  | <1        | > 110                |  |
| Vaccinia Virus (VACV)     | MRC-5     | < 1       | > 10.9               |  |
| Rabbitpox Virus<br>(RPXV) | RAW264.7  | < 1       | > 3.7                |  |
| Cowpox Virus (CPXV)       | RAW264.7  | 2.17      | > 50.7               |  |
| Cowpox Virus (CPXV)       | MRC-5     | 8.09      | > 13.6               |  |

Data sourced from Microbiology Spectrum.[1]

The results indicate that **UMM-766** is highly effective against VACV and RPXV, with EC50 values below 1  $\mu$ M.[1] The antiviral activity was observed to be less pronounced in MRC-5 cells compared to RAW264.7 cells.[1]

# In Vivo Efficacy in a Murine Model

The protective effects of **UMM-766** were assessed in a murine model of severe orthopoxvirus infection using BALB/c mice.

Table 2: In Vivo Efficacy of UMM-766 against Vaccinia Virus



| Animal<br>Model | Virus<br>Strain             | Challeng<br>e Dose<br>(PFU)               | Treatmen<br>t Group<br>(mg/kg) | Administr<br>ation | Treatmen<br>t Duration                              | Outcome                                                                              |
|-----------------|-----------------------------|-------------------------------------------|--------------------------------|--------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------|
| BALB/c<br>Mice  | Vaccinia<br>Virus<br>(VACV) | 5.5 x 10 <sup>5</sup><br>(Intranas<br>al) | 1, 3, or 10                    | Oral<br>Gavage     | 7 Days<br>(Starting<br>Day 1<br>post-<br>infection) | Dose- dependen t increase in survival; reduced lung and nasal cavity lesions. [2][3] |

Data sourced from Microbiology Spectrum and associated publications.[1][2][3]

Treatment with **UMM-766** resulted in a dose-dependent increase in survival following a lethal viral challenge.[2][6] Animals in the 10 mg/kg dosing group showed significantly reduced lesions in the lungs and nasal cavity, and viral levels were markedly lower compared to the vehicle control group.[2][3]

# **Experimental Protocols**

The discovery and initial characterization of **UMM-766** involved a high-content, image-based phenotypic assay.

- Compound Library: Targeted compounds from the Merck proprietary sample collection were provided as 10 mM DMSO solutions.[1][7] The library included compounds with mechanisms known to target essential orthopoxvirus enzymes, such as polymerase and protease inhibitors.[7]
- Cells and Viruses: Murine macrophage cells (RAW264.7) and human lung fibroblast cells (MRC-5) were used. The Western Reserve strain of VACV, the Brighton Red Strain of CPXV, and the Utrecht strain of RPXV were utilized for the infection assays.[7]



Assay Protocol: An image-based assay was developed in a 384-well format.[7] Optimal
conditions for cell number, multiplicity of infection (MOI), and infection duration were
established to ensure greater than 60% of cells were infected with a Z-factor > 0.5.[7] After
infection and compound treatment, cells were subjected to immunofluorescence staining to
detect viral antigens. Automated image analysis was used to enumerate the antigenexpressing cells to quantify viral inhibition.[7]





Click to download full resolution via product page

**Figure 2:** Workflow for the in vitro high-throughput screening of **UMM-766**.

All animal experiments were approved by the USAMRIID Institutional Animal Care and Use Committee (IACUC).[1]

- Animal Model: BALB/c mice (7-week-old or 10-11 week-old) were used for the efficacy studies.[1] The use of older mice was found to reduce the level of cachexia.[1]
- Virus Challenge: Mice were anesthetized with isoflurane and exposed to an intranasal challenge with a target dose of 5.5 x 10<sup>5</sup> Plaque Forming Units (PFU) of VACV on Day 0.[1]
- Drug Administration: Starting on Day 1 post-exposure, animals were administered 1, 3, or 10 mg/kg of UMM-766 or a vehicle control via oral gavage.[1][3] The treatment continued daily for 7 days.[1]
- Monitoring and Endpoints: Animals were monitored for 21 days for weight changes, signs of disease, and survival.[1][3] A subset of animals was euthanized on Day 6 for pathology studies, including histopathology and immunohistochemistry (IHC) to assess tissue damage and viral protein presence.[1]

#### Conclusion

The foundational studies on **UMM-766** establish it as a potent, orally bioavailable inhibitor of orthopoxviruses.[1][2] Its efficacy in both in vitro and in vivo models underscores its potential as a medical countermeasure for diseases like Mpox.[3][4] Future research will likely focus on elucidating the specific molecular interactions with the viral polymerase and further evaluating its safety and efficacy profile in advanced preclinical models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. journals.asm.org [journals.asm.org]
- 2. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Foundational Studies on the Antiviral Effects of UMM-766: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8545543#foundational-studies-on-the-antiviral-effects-of-umm-766]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com